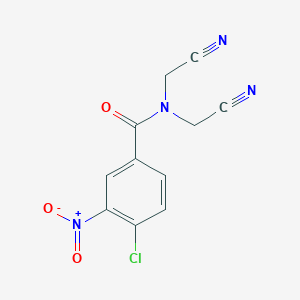![molecular formula C18H20O5 B11027504 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11027504.png)
5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a synthetic organic compound belonging to the pyranochromene family. Pyranochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization reaction through Claisen rearrangement by heating in DMF affords 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one. Finally, the reaction of this compound with various aromatic aldehydes yields the desired product .
Chemical Reactions Analysis
5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential anticancer properties. It has shown cytotoxic activity against various human cancer cell lines, including human glioma, lung cancer, breast cancer, and colon carcinoma cell lines. The evaluation of its anticancer activities has revealed promising results, making it a potential candidate for further drug development .
Mechanism of Action
The mechanism of action of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione involves the induction of apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds in the pyranochromene family include 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The unique combination of substituents in 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione contributes to its distinct biological properties .
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-methoxy-8,8-dimethyl-4-propyl-9H-pyrano[2,3-h]chromene-2,10-dione |
InChI |
InChI=1S/C18H20O5/c1-5-6-10-7-14(20)22-17-15(10)12(21-4)8-13-16(17)11(19)9-18(2,3)23-13/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
ABYUGVJPSYHIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3C(=O)CC(OC3=CC(=C12)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11027422.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11027430.png)
![1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11027432.png)


![Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11027444.png)
![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027450.png)
![12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027459.png)
![(5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027462.png)
![N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11027467.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B11027468.png)
![methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11027495.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027503.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11027506.png)
